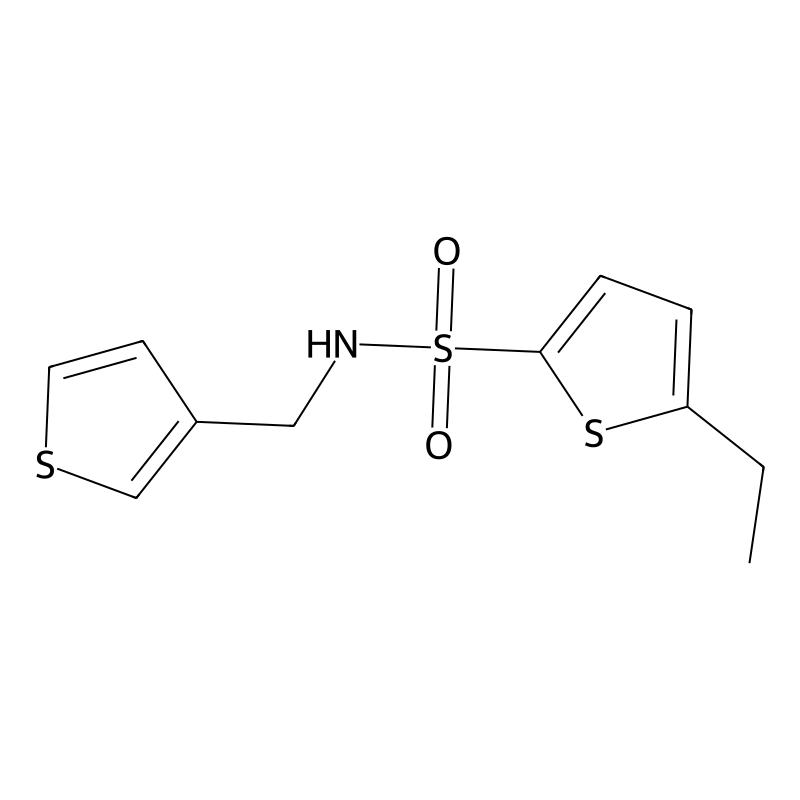5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring and a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 265.36 g/mol. This compound features an ethyl group at the 5-position of the thiophene ring and a thiophen-3-ylmethyl substituent at the nitrogen atom of the sulfonamide functional group, contributing to its potential biological activity and chemical reactivity .
- Oxidation: This can convert the thiophene ring into sulfoxides or sulfones, often using agents like hydrogen peroxide.
- Reduction: Common reducing agents such as lithium aluminum hydride can be employed to reduce various functional groups.
- Substitution: The compound can participate in both nucleophilic and electrophilic substitution reactions, facilitated by specific conditions or catalysts.
Research indicates that 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide exhibits potential biological activities, including antimicrobial and anticancer properties. The sulfonamide group is known for its ability to interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the thiophene moiety may engage in π-π interactions with aromatic residues in proteins, influencing their function .
The synthesis of 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide typically involves:
- Condensation Reactions: The compound is synthesized through condensation of thiophene derivatives with sulfonamide precursors.
- Gewald Reaction: A common method that involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
- Industrial Production: Large-scale synthesis often utilizes optimized reaction conditions to enhance yield and purity, employing techniques such as continuous flow reactors.
5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide finds various applications across different fields:
- Chemistry: Serves as a building block for synthesizing more complex thiophene derivatives.
- Biology: Investigated for its potential therapeutic effects against various diseases due to its unique structure.
- Industry: Utilized in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Studies on the interactions of 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide with biological targets reveal that the compound may modulate enzyme activity through binding to specific sites. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide. Here are some comparable compounds:
Uniqueness
The uniqueness of 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide lies in its specific combination of functional groups that potentially enhance its biological activity while providing versatile synthetic pathways for further chemical modifications. Its structural characteristics allow it to participate in diverse






